GSK343

Vue d'ensemble

Description

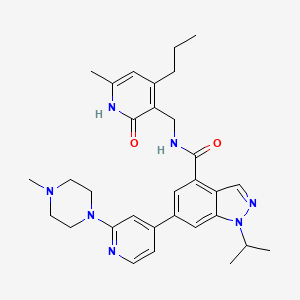

GSK343 is a member of the class of indazoles that is 1-isopropyl-1H-indazole-4-carboxamide in which the nitrogen of the carboxamide group is substituted by a (6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl group and in which the indazole ring is substituted at position 6 by a 2-(4-methylpiperazin-1-yl)pyridin-4-yl group. A highly potent and selective EZH2 inhibitor (IC50 = 4 nM). It has a role as an EC 2.1.1.43 (enhancer of zeste homolog 2) inhibitor, an apoptosis inducer and an antineoplastic agent. It is a N-alkylpiperazine, a secondary carboxamide, an aminopyridine, a pyridone, a N-arylpiperazine and a member of indazoles.

Applications De Recherche Scientifique

Traitement du glioblastome

GSK343 a montré qu'il réduisait la progression du glioblastome, une tumeur du système nerveux central, par la modulation des processus inflammatoires {svg_1}. Il régule les processus d'apoptose et d'autophagie, et ses capacités à moduler les voies NF-κB/IκBα canoniques/non canoniques ou une réponse immunitaire dans le glioblastome ont été étudiées {svg_2}. In vivo, this compound a réduit la masse tumorale sous-cutanée, régulant l'activation de la voie NF-κB/IκBα canonique/non canonique et les niveaux d'espèces réactives de l'oxygène (ROS), de malondialdéhyde (MDA) et de superoxyde dismutase (SOD) {svg_3}.

Traitement du lymphome diffus à grandes cellules B (DLBCL)

This compound s'est avéré promouvoir la différenciation des lignées cellulaires DLBCL humaines vers un phénotype de type ABC {svg_4}. Il a montré une efficacité clinique prometteuse chez les patients atteints de DLBCL récidivant/réfractaire {svg_5}. Le développement d'une résistance à this compound est suffisant pour induire une résistance croisée aux autres inhibiteurs de EZH2 {svg_6}.

Autophagie des cellules cancéreuses

Des études de recherche montrent que this compound induit l'autophagie des cellules cancéreuses et améliore les effets anticancéreux de l'inhibiteur de multi-kinases, le sorafénib {svg_7}.

Inhibition sélective des méthyltransférases

This compound présente une sélectivité plus de 1000 fois supérieure par rapport aux autres méthyltransférases {svg_8}. Il inhibe EZH2 avec une CI50 de 4 nM et est plus de 1000 fois sélectif pour les autres HMTs, à l'exception d'EZH1 (sélectivité 60 fois) {svg_9}.

Mécanisme D'action

Target of Action

GSK343 primarily targets the Enhancer of Zeste Homolog 2 (EZH2) and EZH1 . EZH2 is a histone methyltransferase that plays a crucial role in gene regulation by catalyzing the addition of methyl groups to histone proteins, thereby influencing gene expression . EZH2 is often upregulated in various diseases, including cancer .

Mode of Action

This compound inhibits the activity of EZH2 and EZH1 through competitive inhibition of the cofactor S-Adenosyl-l-methionine (SAM) . The IC50 values for EZH2 and EZH1 are 4 nM and 60 nM, respectively . This inhibition leads to changes in the methylation status of histones, which can alter gene expression patterns .

Biochemical Pathways

This compound affects the biochemical pathways involving histone methylation, particularly at the Histone H3-Lysine 27 (H3K27) site . By inhibiting EZH2, this compound reduces the methylation of H3K27, leading to changes in gene expression . This can have downstream effects on various cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

It is supplied as a lyophilized powder and is soluble in DMSO .

Result of Action

The inhibition of EZH2 by this compound has been shown to have significant effects on cellular processes. For instance, it has been found to promote M2 macrophage polarization in Chronic Kidney Disease (CKD), reducing hypercalcemia-induced brain damage . In another study, this compound was found to significantly improve behavioral deficits and reduce the alteration of Parkinson’s Disease (PD) hallmarks .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the concentration of the compound, the duration of treatment, and the specific cellular environment can all impact its efficacy . .

Analyse Biochimique

Biochemical Properties

GSK343 is known to inhibit the enzymatic activity of EZH2, a histone-lysine N-methyltransferase . It displays a high degree of selectivity for EZH2 over EZH1 and other histone methyltransferases . This interaction with EZH2 is crucial for its role in various biochemical reactions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It inhibits cell viability in a dose- and time-dependent manner . It has been observed to suppress cell proliferation, promote apoptosis, and block cell cycle progression . Furthermore, this compound induces autophagy in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding and inhibition of EZH2. This leads to a decrease in the methylation of histone H3 at lysine 27 (H3K27), a mark associated with gene repression . This can result in changes in gene expression, affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, it has been shown to reduce the viability of GB cell lines in a concentration-dependent manner over a period of 24 to 48 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a model of MPTP-induced nigrostriatal degeneration, this compound was administered intraperitoneally daily at doses of 1 mg/kg, 5 mg/kg, and 10 mg/kg, and it was observed to significantly improve behavioral deficits and reduce the alteration of PD hallmarks .

Metabolic Pathways

This compound is involved in the regulation of various metabolic pathways. It has been suggested that EZH2, the enzyme that this compound inhibits, is involved in altering the metabolic profiles of tumor cells, covering glucose, lipid, and amino acid metabolism .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, its effects on cells suggest that it is able to penetrate cell membranes and exert its effects intracellularly .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given that its target, EZH2, is a nuclear enzyme, it is likely that this compound also localizes to the nucleus to exert its effects .

Propriétés

IUPAC Name |

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N7O2/c1-6-7-23-14-21(4)35-31(40)26(23)18-33-30(39)25-15-24(16-28-27(25)19-34-38(28)20(2)3)22-8-9-32-29(17-22)37-12-10-36(5)11-13-37/h8-9,14-17,19-20H,6-7,10-13,18H2,1-5H3,(H,33,39)(H,35,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNXAWLQFZMIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC(=NC=C4)N5CCN(CC5)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346704-33-3 | |

| Record name | GSK 343 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346704-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of GSK343?

A1: this compound is a potent and selective inhibitor of Enhancer of zeste homolog 2 (EZH2) methyltransferase activity. [, , , , ]

Q2: How does this compound interact with EZH2?

A2: this compound acts as a S-adenosyl-L-methionine (SAM)-competitive inhibitor, directly targeting the catalytic SET domain of EZH2 and blocking its ability to trimethylate lysine 27 of histone H3 (H3K27me3). [, , , , ]

Q3: What are the downstream effects of EZH2 inhibition by this compound?

A3: Inhibition of EZH2 by this compound leads to a decrease in H3K27me3 levels, resulting in the transcriptional activation of genes previously silenced by this epigenetic mark. The specific downstream effects vary depending on the cell type and context but often include:

- Reduced cell proliferation and viability: Observed in various cancer cell lines, including glioblastoma, osteosarcoma, and colorectal cancer cells. [, , , , , ]

- Induction of apoptosis: Seen in ovarian cancer, pancreatic cancer, and osteosarcoma cells. [, , , ]

- Cell cycle arrest: Primarily observed at the G1/S or G2/M phases in different cancer cell lines. [, , , ]

- Suppression of cancer stem cell properties: Demonstrated in glioblastoma and neuroblastoma models. [, ]

- Reversal of epithelial-mesenchymal transition (EMT): Observed in glioblastoma and peritoneal fibrosis models, suggesting a potential role in reducing metastasis and fibrosis. [, ]

- Modulation of immune response: Shown to affect macrophage differentiation and enhance the generation of myeloid-derived suppressor cells (MDSCs), potentially influencing inflammatory responses and tumor immunity. [, , ]

Q4: Does this compound affect EZH2 protein levels?

A4: Unlike some other EZH2 inhibitors like DZNep, this compound primarily inhibits the enzymatic activity of EZH2 without directly degrading the protein. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C32H38N8O3 and a molecular weight of 598.7 g/mol.

Q6: Is there any publicly available spectroscopic data for this compound?

A6: Specific spectroscopic data for this compound, such as NMR or IR spectra, is not readily available in the provided research articles. Access to such data might require contacting the original researchers or exploring proprietary databases.

Q7: Has the stability of this compound been evaluated under various conditions?

A7: The provided research primarily focuses on the biological activity and target engagement of this compound. While stability studies are crucial for drug development, the articles don't provide detailed information about the compound's stability under various conditions like temperature, pH, or light exposure.

Q8: Are there any known formulation strategies to enhance the stability, solubility, or bioavailability of this compound?

A8: The research articles do not delve into specific formulation strategies for this compound. Exploring different formulations and drug delivery systems is crucial for optimizing the compound's pharmacokinetic properties and therapeutic potential.

Q9: How do structural modifications of this compound affect its activity and selectivity?

A9: The provided research articles mainly focus on this compound as a tool compound and don't provide a comprehensive structure-activity relationship (SAR) study. Understanding the impact of structural modifications is crucial for developing more potent and selective EZH2 inhibitors with improved pharmacological profiles.

Q10: What types of in vitro assays have been used to evaluate this compound's activity?

A10: Numerous in vitro assays have been employed to assess this compound's effects on various cancer cell lines, including:

- Cell viability assays: MTT and CCK-8 assays are commonly used to assess cell viability and proliferation in response to this compound treatment. [, , , ]

- Apoptosis assays: Flow cytometry with Annexin V/PI staining and detection of caspase activity are employed to evaluate this compound-induced apoptosis. [, ]

- Cell cycle analysis: Flow cytometry is used to determine the cell cycle distribution and identify potential this compound-mediated cell cycle arrest. [, , ]

- Migration and invasion assays: Wound healing and Transwell assays are utilized to assess the effects of this compound on cell migration and invasion capabilities. [, ]

- Stem cell assays: Spheroid formation and clonogenic assays are employed to evaluate the impact of this compound on cancer stem cell properties. []

- Gene expression analysis: RT-qPCR and microarray analysis are used to investigate the effects of this compound on the expression of specific genes and pathways. [, , , , , ]

Q11: What in vivo models have been used to study this compound?

A11: Several in vivo models have been utilized to investigate the efficacy of this compound:

- Xenograft models: Subcutaneous and orthotopic xenograft models in mice have been used to evaluate the effects of this compound on tumor growth and metastasis. [, , ]

- Syngeneic models: Mouse models of colorectal cancer have been employed to study the impact of this compound on tumor development and immune responses in an immunocompetent setting. []

- Disease models: this compound has been tested in rodent models of peritoneal fibrosis and sepsis to explore its potential in treating inflammatory and fibrotic conditions. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)